N-(4-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O2/c1-3-9-22(2)15-16-21-24(17(26)23(16)10-8-19-15)11-14(25)20-13-6-4-12(18)5-7-13/h4-8,10H,3,9,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQJZZWNXHJPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps. One common approach is the condensation of 4-bromophenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the triazolopyrazine core. The final step involves the acylation of the triazolopyrazine with 2-chloro-N-(propyl)methylamine under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
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Acidic hydrolysis : HCl (6M), reflux, 12 h → 2-(8-[methyl(propyl)amino]-3-oxo-2H-triazolo[4,3-a]pyrazin-2-yl)acetic acid .
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Basic hydrolysis : NaOH (2M), ethanol, 80°C, 6 h → Sodium salt formation.
Bromophenyl Modifications
The 4-bromophenyl group is reactive in cross-coupling reactions:
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Suzuki coupling : With aryl boronic acids (e.g., phenylboronic acid) using Pd catalysts to form biaryl derivatives .
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Buchwald-Hartwig amination : With amines (e.g., morpholine) to introduce amino groups .
Example Reaction Table :
Triazolo-Pyrazinone Core Reactivity
The triazolo[4,3-a]pyrazinone system exhibits the following reactivities:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the methyl(propyl)amino group under basic conditions (K₂CO₃, DMF) .
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Oxidation : The 3-oxo group can be reduced to 3-hydroxy using NaBH₄, though stability varies.
Notable Stability Data :
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The compound is stable in DMSO and DMF at room temperature but degrades in strong acids (pH < 2) or bases (pH > 12) .
Biological Derivatization
In drug discovery contexts, this scaffold has been modified to enhance pharmacokinetic properties:
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Esterification : Conversion of the acetamide to methyl ester prodrugs using methanol/H₂SO₄.
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Peptide conjugation : Coupling with glycine or lysine via EDCI/HOBt-mediated amide bond formation .
Comparative Reactivity Insights
Compared to analogs like N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide , this compound shows:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Triazolo[4,3-a]pyrazine vs. Pyrazine Derivatives
- Target Compound : The triazolopyrazine core enables dual hydrogen bonding (via N atoms) and conformational rigidity.
- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (): Simpler pyrazine ring lacks the triazole moiety, reducing hydrogen-bonding capacity.
Substituent Variations at Position 8
*Calculated based on molecular formula C₁₉H₂₀BrN₅O₂.
- Methyl(propyl)amino (Target): Branched alkyl chains may improve blood-brain barrier penetration.
- Phenoxy (): Aromatic substituent favors π-π interactions but reduces solubility .
Acetamide Side Chain Modifications
Aromatic Group Diversity
- Target Compound : 4-Bromophenyl group offers halogen bonding with biomolecules.
- Compound : 4-Methoxybenzyl group introduces electron-donating methoxy substituent, altering electronic properties .
- Compound : 4-Methylpiperazinylpropanamide extends the side chain with a tertiary amine, enabling pH-dependent solubility and receptor targeting .
Functional Group Additions
Pharmacological Implications
- Kinase Inhibition Potential: The bromophenyl and triazolopyrazine motifs are common in kinase inhibitors (e.g., imatinib analogs). Methyl(propyl)amino may target ATP-binding pockets.
- Antioxidant Activity : compounds demonstrate how structural hybridization can broaden therapeutic scope .
- Solubility vs. Bioavailability : Branched alkyl chains (Target) improve lipophilicity but may reduce aqueous solubility compared to polar sulfanyl groups () .
Biological Activity
N-(4-bromophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, synthesizing available research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C17H19BrN6O2, with a molecular weight of approximately 419.283 g/mol. The compound features a bromophenyl group and a triazolopyrazine core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazolopyrazine class exhibit a variety of biological activities. Some of the notable activities include:
- Antitumor Activity : Similar compounds have demonstrated significant antitumor properties across various cancer cell lines. For instance, derivatives with similar structures have shown GI50 values in the low micromolar range against different cancer types .
- Antimicrobial Properties : Triazolopyrazines have also been evaluated for their antibacterial and antifungal activities. Some derivatives have shown effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus at specific concentrations .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy : A study assessing the cytotoxic effects on human cancer cell lines reported that compounds structurally related to this compound exhibited IC50 values ranging from 15 μM to 30 μM against breast and lung cancer cell lines.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, some derivatives have been shown to inhibit protein kinases involved in cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazolopyrazine core can significantly enhance biological activity. For instance:
| Compound Modification | Activity Change |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and potential for better membrane penetration |
| Variation in halogen substituents | Altered binding affinity to target proteins |
These modifications suggest that careful structural design can optimize the therapeutic potential of triazolopyrazine derivatives.
Case Studies
- Anticancer Activity : A recent study evaluated a series of triazolopyrazine derivatives in vitro against various cancer cell lines. The most active compounds showed selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
- Antimicrobial Screening : Another investigation tested several derivatives against a panel of microbial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves coupling a bromophenylacetamide core with a functionalized triazolopyrazine moiety. A validated approach includes:
- Step 1 : Reacting 4-bromophenylacetic acid with 2-aminopyrazine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane (DCM) at 273 K, followed by purification via liquid chromatography (e.g., cyclohexane/EtOAc/MeOH) .
- Step 2 : Introducing methyl(propyl)amino groups at the 8-position of the triazolopyrazine ring via nucleophilic substitution under reflux in aprotic solvents like DMF .
Key intermediates are characterized using H/C NMR and mass spectrometry to confirm regioselectivity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR : Essential for confirming proton environments (e.g., NH peaks at δ 5.54 ppm) and carbon backbone integrity .
- X-ray crystallography : Resolves intramolecular interactions (e.g., S(6) motifs via C–H···O bonds) and dihedral angles (e.g., 54.6° between aromatic rings) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Advanced: How can researchers optimize the synthetic yield?
Answer:
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading). For example, highlights flow-chemistry approaches for similar triazolo compounds, achieving >60% yield via controlled reagent mixing .
- Purification : Gradient elution in HPLC (e.g., cyclohexane/EtOAc/MeOH) improves purity (>95%) .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., amide bond formation) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, ATP concentrations). shows adenosine receptor antagonists require precise buffer pH (7.4) to avoid false negatives .
- Structural analogs : Compare activity with derivatives (e.g., N-(4-acetylphenyl) analogs) to isolate substituent effects .
- Meta-analysis : Use tools like DockBench () to correlate docking scores with experimental IC values, identifying outliers due to assay variability .
Advanced: What computational methods predict binding modes with target proteins?
Answer:
- AutoDock Vina : Employ for docking simulations, using Lamarckian genetic algorithms and a scoring function (e.g., affinity in kcal/mol). Validate predictions via molecular dynamics (MD) simulations (e.g., RMSD <2 Å over 100 ns) .
- Grid parameterization : Define active sites using X-ray structures (e.g., PDB: 3TKI) for accurate ligand placement .
- Free energy calculations : Use MM/GBSA to refine binding affinities, accounting for solvation effects .
Advanced: How does the crystal structure inform its mechanism of action?
Answer:
- Hydrogen bonding : Intramolecular C–H···O bonds stabilize the triazolopyrazine core, favoring planar conformations critical for target engagement (e.g., kinase inhibition) .
- Dihedral angles : A 54.6° angle between the bromophenyl and pyrazine rings enhances solubility while maintaining π-π stacking with hydrophobic pockets .
- Packing interactions : Weak N–H···N bonds in the crystal lattice suggest aggregation tendencies, requiring co-solvents (e.g., DMSO) in biological assays .
Advanced: How do substituents influence bioactivity?
Answer:
- Methyl(propyl)amino group : Enhances solubility and modulates adenosine receptor affinity. shows similar triazolopyrazines with alkylamino groups exhibit 10-fold higher A receptor inhibition than unsubstituted analogs .
- Bromophenyl moiety : Increases lipophilicity, improving blood-brain barrier penetration. Replace with chloro/fluoro groups to reduce toxicity while retaining potency .
- SAR studies : Synthesize derivatives with varying substituents (e.g., ’s benzothiazin-2-yl analogs) and correlate LogP values with IC trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
